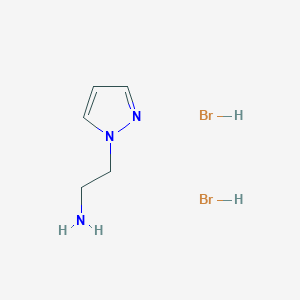

Dihydrobromure de 2-(1H-pyrazol-1-yl)éthan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-pyrazol-1-yl)ethan-1-amine is a biochemical used for proteomics research . Its molecular formula is C5H9N3 and its molecular weight is 111.15 .

Synthesis Analysis

The synthesis of pyrazole-based ligands has been studied . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis

The molecular structure of 2-(1H-pyrazol-1-yl)ethan-1-amine is represented by the formula C5H9N3 . The InChI code for this compound is 1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2, (H,7,8) .Physical And Chemical Properties Analysis

The physical form of 2-(1H-pyrazol-1-yl)ethan-1-amine is liquid . It is stored at room temperature .Applications De Recherche Scientifique

Chimie médicinale

Les pyrazoles ont une large gamme d'applications en chimie médicinale . Ils sont utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . La partie pyrazole a de nombreuses fonctions pharmacologiques .

Découverte de médicaments

Dans le domaine de la découverte de médicaments, les pyrazoles sont fréquemment utilisés en raison de leurs effets structuraux et pharmacologiques sur les humains . Ils sont utilisés dans la synthèse de divers médicaments .

Agrochimie

Les pyrazoles sont également utilisés en agrochimie . Ils sont utilisés dans la synthèse de divers produits agrochimiques .

Chimie de coordination

En chimie de coordination, les pyrazoles sont utilisés dans la synthèse de divers composés de coordination .

Chimie organométallique

Les pyrazoles sont utilisés en chimie organométallique . Ils sont utilisés dans la synthèse de divers composés organométalliques .

Synthèse de dihydropyrrolo pyrazino isoindolones

La 2-(1H-pyrrol-1-yl)éthanamine peut être utilisée dans la préparation de dihydropyrrolo pyrazino isoindolones .

Synthèse de produits d'alcénylation C–H ou de produits d'indazole

Une fonctionnalisation de liaison C–H catalysée au Rhodium (iii) et contrôlée par le solvant de la 2-(1H-pyrazol-1-yl)pyridine avec des alcynes internes fournit un moyen simple pour la synthèse divergente de produits d'alcénylation C–H ou de produits d'indazole .

Inhibition de la croissance dans les cellules PC-3

Le noyau pyrazole a favorisé une inhibition de la croissance améliorée dans les cellules PC-3 .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby modulating their activity. For instance, it may interact with enzymes involved in metabolic pathways, influencing their catalytic efficiency and substrate specificity. Additionally, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can form complexes with metal ions, which are crucial cofactors for many enzymatic reactions .

Cellular Effects

The effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can alter the expression of genes involved in critical cellular functions, thereby impacting overall cell physiology .

Molecular Mechanism

At the molecular level, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can have sustained effects on cellular function, with some changes becoming more pronounced over time. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide is essential for determining its therapeutic window and safety profile .

Metabolic Pathways

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism. For instance, it may modulate the activity of enzymes involved in amino acid or nucleotide metabolism, leading to changes in the production and utilization of these critical biomolecules .

Transport and Distribution

The transport and distribution of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. Additionally, the distribution of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide within tissues can influence its overall bioavailability and therapeutic potential .

Subcellular Localization

2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide exhibits specific subcellular localization, which is crucial for its activity and function. This compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. The subcellular localization of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

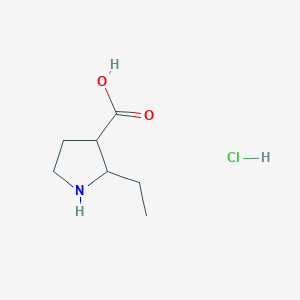

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide involves the reaction of 1H-pyrazole with ethylene diamine followed by treatment with hydrobromic acid to yield the dihydrobromide salt.", "Starting Materials": [ "1H-pyrazole", "ethylene diamine", "hydrobromic acid" ], "Reaction": [ "1. Dissolve 1H-pyrazole (1.0 equiv) in ethanol and add ethylene diamine (1.2 equiv).", "2. Heat the reaction mixture at reflux for 24 hours.", "3. Cool the reaction mixture to room temperature and add hydrobromic acid (2.0 equiv).", "4. Stir the reaction mixture at room temperature for 2 hours.", "5. Filter the resulting solid and wash with cold ethanol.", "6. Dry the product under vacuum to yield 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrobromide." ] } | |

| 2034157-33-8 | |

Formule moléculaire |

C5H10BrN3 |

Poids moléculaire |

192.06 g/mol |

Nom IUPAC |

2-pyrazol-1-ylethanamine;hydrobromide |

InChI |

InChI=1S/C5H9N3.BrH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5-6H2;1H |

Clé InChI |

DRPSTMFLSAWQEC-UHFFFAOYSA-N |

SMILES |

C1=CN(N=C1)CCN.Br.Br |

SMILES canonique |

C1=CN(N=C1)CCN.Br |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)

![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1448697.png)